molecular formula C21H23N3O4 B2866362 4-(3,5-dioxomorpholin-4-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide CAS No. 2309751-92-4

4-(3,5-dioxomorpholin-4-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide

Cat. No.: B2866362
CAS No.: 2309751-92-4
M. Wt: 381.432
InChI Key: GLJKCXDFSNILRR-UHFFFAOYSA-N
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Description

4-(3,5-dioxomorpholin-4-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a morpholinone ring, a naphthalene moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dioxomorpholin-4-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Morpholinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Naphthalene Moiety: This step may involve a Friedel-Crafts alkylation or acylation reaction to introduce the naphthalene group.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction.

    Coupling Reactions: The final step involves coupling the morpholinone, naphthalene, and piperidine moieties using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinone or piperidine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the morpholinone ring.

    Substitution: The aromatic naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dioxomorpholin-4-yl)-N-(phenylmethyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    4-(3,5-Dioxomorpholin-4-yl)-N-(benzyl)piperidine-1-carboxamide: Similar structure with a benzyl group.

Uniqueness

The presence of the naphthalene moiety in 4-(3,5-dioxomorpholin-4-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide may confer unique properties such as increased aromaticity and potential for π-π interactions, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-(3,5-dioxomorpholin-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-19-13-28-14-20(26)24(19)17-8-10-23(11-9-17)21(27)22-12-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,17H,8-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJKCXDFSNILRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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